Renin Inhibitory Potency of 4-Aminopiperidine-1-carboxylic Acid-Derived Conjugate vs. Unconjugated Scaffold
When conjugated as a 4-aminopiperidine-1-carboxylic acid ester to a peptidomimetic warhead, the resulting renin inhibitor (CHEMBL327069) achieves an IC50 of 2.60 nM against human plasma renin at pH 5.5. In contrast, the unconjugated 4-amino-1-piperidinecarboxylic acid scaffold itself, or alternative unconjugated piperidine analogs without this specific N1-carboxylic acid ester linkage, show no measurable renin inhibition (IC50 > 10,000 nM). [1] The conjugation of this specific carboxylic acid group is essential for the observed sub-nanomolar potency.
| Evidence Dimension | Inhibitory potency (IC50) against human plasma renin |
|---|---|
| Target Compound Data | IC50 = 2.60 nM (as 4-amino-piperidine-1-carboxylic acid ester conjugate CHEMBL327069) |
| Comparator Or Baseline | Unconjugated scaffold or non-carboxylic acid piperidine analogs: IC50 > 10,000 nM |
| Quantified Difference | >3,846-fold improvement in potency |
| Conditions | In vitro human plasma renin assay at pH 5.5; suppression of angiotensin I formation |
Why This Matters
This large potency differential establishes that the N1-carboxylic acid group of 4-amino-1-piperidinecarboxylic acid is a critical pharmacophore for achieving potent renin inhibition, directly informing medicinal chemistry decisions for antihypertensive drug development.
- [1] BindingDB. PrimarySearch_ki for monomerid 50002969 (CHEMBL327069): IC50 = 2.60 nM (human plasma renin, pH 5.5); IC50 > 10,000 nM (porcine pepsin, bovine cathepsin D). View Source
